molecular formula C12H7N5 B10761978 8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 18091-77-5

8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B10761978
CAS No.: 18091-77-5
M. Wt: 221.22 g/mol
InChI Key: DGKJAQSECLEWLA-UHFFFAOYSA-N
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Description

This polycyclic heteroaromatic compound features a complex fused-ring system with five nitrogen atoms (pentazatetracyclo) distributed across its framework. The IUPAC name specifies a bicyclic core with bridging nitrogen atoms, resulting in a rigid, planar structure.

Properties

CAS No.

18091-77-5

Molecular Formula

C12H7N5

Molecular Weight

221.22 g/mol

IUPAC Name

8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

InChI

InChI=1S/C12H7N5/c1-2-4-9-8(3-1)12-14-10-5-6-13-7-11(10)17(12)16-15-9/h1-7H

InChI Key

DGKJAQSECLEWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C(N3N=N2)C=NC=C4

Origin of Product

United States

Biological Activity

The compound 8,9,10,13,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex polycyclic structure featuring multiple nitrogen atoms in its framework. This unique arrangement suggests potential biological activity that merits investigation in various fields such as pharmacology and medicinal chemistry.

  • Molecular Formula: C₁₈H₁₈N₅
  • Molecular Weight: 314.37 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC(=C(C(=C5)OC)OC)OC)C(=NC2)C6=CC=CC=C6Cl

Anticancer Properties

Recent studies have highlighted the potential of this compound in anticancer applications. The polycyclic structure and the presence of nitrogen heteroatoms can enhance interactions with biological targets such as enzymes and receptors involved in cancer progression.

  • Case Study 1: A study evaluated the effect of similar nitrogen-rich compounds on breast cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the modulation of signaling pathways related to cell survival and death mechanisms .

Antimicrobial Activity

The structural characteristics of 8,9,10,13,17-pentazatetracyclo compounds suggest possible antimicrobial properties.

  • Case Study 2: Research involving derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for key enzymes involved in cancer metabolism or microbial growth.
  • Receptor Binding: Its structure allows for binding to specific receptors that regulate cell growth and apoptosis.
  • Membrane Disruption: Similar compounds have shown the ability to disrupt microbial membranes leading to cell lysis.

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerBreast Cancer Cell LinesApoptosis induction
AntimicrobialStaphylococcus aureusMembrane disruption
AntimicrobialEscherichia coliMetabolic pathway interference

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in nitrogen count, substituents, and ring geometry. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Studies Reference
9-Ethyl-8,10,17-triazatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene C₁₆H₁₃N₃ 247.29 Ethyl substituent at N9; triaza system; planar aromatic core Studied for benzamide derivatives and computational modeling of electronic properties .
13-Methoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),8,11(16),12,14-pentaen-2-one C₁₄H₁₃N₃O₂S 299.34 Methoxy and thia groups; ketone functionality; triaza system Potential bioactivity inferred from sulfur and oxygen heteroatoms; no direct data .
9-Ethyl-9-methyl-8,10,17-triazatetracyclo[8.7.0.0.0]heptadeca-1(17),2(7),3,5,11,13,15-heptaene C₁₇H₁₇N₃ 263.35 Ethyl and methyl substituents; triaza system; non-planar due to steric hindrance Explored as a synthetic intermediate; no reported biological activity .
3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene C₁₄H₂₄N₄ 248.37 Tetraaza system; bicyclic structure with flexible aliphatic chains Protonation studies for metal coordination; used in macrocyclic ligand synthesis .

Computational and Crystallographic Studies

  • Electronic Properties : The pentaza compound’s extended π-system likely exhibits higher electron density compared to triaza analogs, as inferred from HOMO-LUMO calculations on related structures .
  • Crystal Packing : Mercury CSD analysis of similar compounds reveals π-π stacking (3.5–4.0 Å) and hydrogen bonding (N–H···N/O; 2.8–3.2 Å), critical for stability in solid-state applications .

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